2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a thiophene ring, a sulfonamide group, and several aromatic rings . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The oxadiazole ring is a heterocycle containing two nitrogen atoms and one oxygen atom, and it exists in four regioisomeric forms . The thiophene is a five-membered ring with four carbon atoms and one sulfur atom.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in it. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, while the sulfonamide could potentially be hydrolyzed under acidic or basic conditions .Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This process is crucial for the proper functioning of the nervous system.
Mode of Action
The compound interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft. The compound achieves this by interacting with crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which is involved in numerous physiological functions, including muscle contraction, heart rate, and memory. By inhibiting AChE, the compound increases the availability of acetylcholine, enhancing cholinergic transmission .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine concentration can have several effects at the molecular and cellular levels. For instance, it can enhance neurotransmission, which could potentially improve cognitive function. This makes the compound a potential candidate for the treatment of diseases like Alzheimer’s .
Properties
IUPAC Name |
2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3S2/c1-4-15-6-8-16(9-7-15)21-24-22(29-25-21)20-19(11-12-30-20)31(27,28)26(3)17-10-5-14(2)18(23)13-17/h5-13H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFRKWHGKDQEDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=C(C=C4)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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